Eldecalcitol is classified as a vitamin D analog and is derived from cholesterol through various synthetic pathways. Its development was motivated by the need for more effective treatments for bone diseases, particularly osteoporosis, which affects millions globally. The compound has been marketed recently in Japan, reflecting its significance in therapeutic applications .
The synthesis of eldecalcitol has evolved through several methods:
Eldecalcitol's molecular formula is C27H44O4, with a molecular weight of approximately 428.64 g/mol. The structure features:
The compound's stereochemistry plays a crucial role in its interaction with vitamin D receptors in the body .
Eldecalcitol undergoes several important chemical reactions during its synthesis:
These reactions highlight the complexity and precision required in synthesizing this compound.
Eldecalcitol functions by binding to vitamin D receptors in target tissues, particularly in bone cells. This interaction promotes calcium absorption in the intestines and regulates bone remodeling processes. The hydroxypropoxy group enhances its binding affinity compared to calcitriol, leading to improved therapeutic outcomes in conditions like osteoporosis .
Eldecalcitol exhibits several notable physical and chemical properties:
Thermogravimetric analysis reveals weight loss at elevated temperatures, which is essential for understanding its stability under various conditions .
Eldecalcitol is primarily used in clinical settings for:
Furthermore, ongoing research into its synthesis may lead to enhanced production methods or new derivatives with improved efficacy or safety profiles .
Eldecalcitol (ED-71), chemically designated as 1α,25-dihydroxy-2β-(3-hydroxypropoxy)vitamin D₃, belongs to the secosteroid class. Its tachy-form configuration arises from the stereospecific addition of a 3-hydroxypropoxy group at the 2β-position of the calcitriol A-ring. This modification induces significant conformational changes in the molecule’s triene system (5,6-cis; 7,8-trans; 9,10-cis seco-B-ring), enhancing its binding affinity to the Vitamin D Receptor (VDR) while reducing calcemic effects compared to native calcitriol [1] [4]. The tachy-form is characterized by a rotated C6-C7 single bond, which shifts the triene chromophore towards an extended conformation. This configuration exhibits unique stability under physiological conditions due to:
However, the tachy-form remains susceptible to photoisomerization under UV light (290–315 nm), converting to lumisterol or tachysterol analogs. Thermal isomerization at 60–80°C can revert these photoproducts to the biologically active form [1] [9].
Eldecalcitol’s structural uniqueness lies in its 2β-(3-hydroxypropoxy) moiety, which differentiates it from other therapeutic vitamin D₃ analogs:
Table 1: Structural and Functional Comparison of Vitamin D₃ Analogs
Compound | Key Structural Features | VDR Binding Affinity | Primary Clinical Use |
---|---|---|---|
Eldecalcitol | 2β-(3-hydroxypropoxy) group | 3.5-fold > calcitriol | Osteoporosis |
Calcitriol | Unmodified A-ring | Baseline | Hypocalcemia, CKD |
Alfacalcidol | 1α-hydroxy group | 0.7× calcitriol | Osteoporosis, CKD |
Paricalcitol | 19-nor, 22,23-diene side chain | 0.3× calcitriol | CKD-mineral disorder |
Eldecalcitol’s enhanced VDR binding translates to superior anti-resorptive activity and minimodeling induction in bone tissue, as evidenced by increased trabecular thickness and cortical bone density in preclinical models [4] [8].
The synthesis of eldecalcitol relies on the convergent coupling of two critical intermediates: the CD-ring fragment (Grundmann’s ketone derivative) and the A-ring phosphine oxide. Grundmann’s ketone (ELDE-001), synthesized from cholesterol via a 7-step sequence, involves:
ELDE-001 is functionalized with a hydroxyl-protected side chain (e.g., silyl ethers) to permit late-stage deprotection. Optimized routes achieve a 27.1% overall yield for this fragment through crystallization-driven purification using methanol/water mixtures, eliminating chromatography [6] [9].
The A-ring fragment is constructed via stereoselective Horner-Wittig olefination:
Coupling of the A-ring and CD-ring fragments employs Trost palladium-catalyzed alkyne-ene cyclization, forming the triene system. Critical optimizations include:
Final deprotection of the 1α,3β,25-hydroxy groups uses acidic ion-exchange resins (e.g., Amberlyst-15) to avoid over-degradation. The convergent synthesis reduces the linear step count from 27 (0.03% yield) to 15 steps (15.6% yield), enabling industrial-scale production [6] [9].
Table 2: Key Synthetic Routes for Eldecalcitol
Synthesis Strategy | Steps | Overall Yield | Key Advantages | Limitations |
---|---|---|---|---|
Linear | 27 | 0.03% | Conceptually simple | Low yield; chromatography-intensive |
Convergent (Trost) | 15 | 15.6% | Modular; scalable | Requires Pd catalysis |
Biomimetic | 12 | ~20% (estimated) | Enzymatic hydroxylation; fewer steps | Optimization ongoing |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0